Lepimectin A4

Beschreibung

Eigenschaften

CAS-Nummer |

171249-05-1 |

|---|---|

Molekularformel |

C41H53NO10 |

Molekulargewicht |

719.9 g/mol |

IUPAC-Name |

[(1R,4S,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate |

InChI |

InChI=1S/C41H53NO10/c1-7-33-24(2)18-19-40(52-33)22-31-21-30(51-40)17-16-26(4)36(50-39(45)34(42-47-6)28-13-9-8-10-14-28)25(3)12-11-15-29-23-48-37-35(43)27(5)20-32(38(44)49-31)41(29,37)46/h8-16,20,24-25,30-33,35-37,43,46H,7,17-19,21-23H2,1-6H3/b12-11+,26-16+,29-15+,42-34+/t24-,25-,30+,31-,32-,33+,35+,36+,37+,40+,41+/m0/s1 |

InChI-Schlüssel |

HICUREFSAIZXFQ-CAEDSYAOSA-N |

SMILES |

CCC1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC(=O)C(=NOC)C6=CC=CC=C6)C)C |

Isomerische SMILES |

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OC(=O)/C(=N/OC)/C6=CC=CC=C6)\C)C |

Kanonische SMILES |

CCC1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC(=O)C(=NOC)C6=CC=CC=C6)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

What is the chemical structure of Lepimectin A4?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to Lepimectin (B14126232) A4.

Chemical Structure and Identification

Lepimectin A4 is a synthetic macrocyclic lactone and a primary component of the insecticide lepimectin.[1][2][3] Lepimectin is typically a mixture of Lepimectin A3 and this compound.[4] The fundamental structure of this compound is derived from milbemycin.[5]

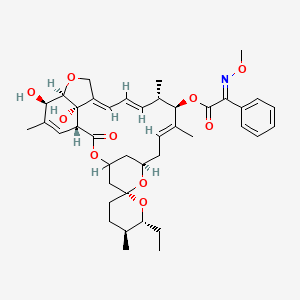

The definitive chemical structure of this compound is presented below:

Source: PubChem CID 139033095[6]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | [(1R,4S,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate | [6] |

| CAS Number | 171249-05-1 | [1] |

| SMILES | CC[C@@H]1--INVALID-LINK--C/C=C(/--INVALID-LINK--C)C(=O)O3)O)C)OC(=O)/C(=N/OC)/C6=CC=CC=C6)\C">C@HC | [6] |

| InChI Key | HICUREFSAIZXFQ-CAEDSYAOSA-N | [1][6] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for formulation development, analytical method design, and toxicological studies.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C41H53NO10 | [1][2][6] |

| Molecular Weight | 719.9 g/mol | [2][3][6] |

| Appearance | Solid | [3] |

| Purity | ≥95% | [2][3][7] |

| Solubility | Soluble in Ethanol, Methanol, DMSO, and Dimethylformamide (DMF) | [2][3] |

| Storage Temperature | -20°C | [2][3] |

| Stability | ≥ 4 years | [2][3] |

Mechanism of Action: Signaling Pathway

This compound exerts its insecticidal, acaricidal, and nematocidal effects by acting as an allosteric modulator of glutamate-gated chloride channels (GluCls).[4][5][8] These channels are critical to the nervous systems of many invertebrates.[9][10][11] The binding of this compound to GluCls leads to an irreversible opening of the channel, causing a continuous influx of chloride ions into the nerve and muscle cells.[5][12] This sustained influx results in hyperpolarization of the cell membrane, which in turn leads to paralysis and ultimately the death of the organism.[5][9]

Caption: Mechanism of action of this compound on glutamate-gated chloride channels.

Experimental Protocols

Synthesis of this compound

A method for the preparation of this compound has been described in patent literature.[8][13] The process involves the esterification of a milbemycin derivative with 2-methoxyiminophenylacetic acid, followed by a reduction step.

Protocol: Synthesis of 13-(α-methoxyiminophenylacetoxy) Milbemycin A4

-

Preparation of 2-methoxyiminophenylacetic acid:

-

Dissolve 53.6g of ethyl 2-methoxyiminophenylacetate in 500mL of a 1:1 mixture of tetrahydrofuran (B95107) and water.

-

Slowly add 15mL of lithium hydroxide (B78521) monohydrate and stir at 25°C for 5 hours.

-

Neutralize the reaction mixture to a neutral pH with 10M Hydrochloric acid.

-

Extract the product with ethyl acetate (B1210297) (3 x 300mL).

-

Wash the combined organic layers with water and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by distillation under reduced pressure.

-

Purify the resulting 2-methoxyiminophenylacetic acid by silica (B1680970) gel column chromatography using an eluent of ethyl acetate:petroleum ether (2:3 v/v).[13]

-

-

Esterification and Reduction:

-

The synthesis starts with 15-hydroxy-5-ketomilbemycin A4.

-

This starting material undergoes catalytic rearrangement and esterification with the prepared 2-methoxyiminophenylacetic acid to yield 13-(α-methoxyiminophenylacetoxy)-5-ketone-milbemycin A4.

-

The ketone at the 5-position is then reduced to a hydroxyl group to obtain the final product, 13-(α-methoxyiminophenylacetoxy) Milbemycin A4 (this compound).[13]

-

Analytical Quantification of Lepimectin Residues

A validated method for the determination of lepimectin residues in agricultural commodities has been developed using High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PAD).[14][15]

Protocol: Quantification by HPLC-PAD

-

Sample Extraction:

-

Extract lepimectin residues from the sample matrix using methanol.

-

Partition the extract with dichloromethane.

-

-

Purification:

-

Analysis:

-

Detect and quantify the purified samples using an HPLC-PAD system.

-

-

Method Validation Parameters:

Caption: Workflow for the analytical quantification of Lepimectin residues.

References

- 1. medkoo.com [medkoo.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Lepimectin [sitem.herts.ac.uk]

- 5. Buy Lepimectin | 863549-51-3 [smolecule.com]

- 6. This compound | C41H53NO10 | CID 139033095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. labsolu.ca [labsolu.ca]

- 8. bioaustralis.com [bioaustralis.com]

- 9. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]

- 10. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AOP-Wiki [aopwiki.org]

- 12. researchgate.net [researchgate.net]

- 13. WO2020108146A1 - Preparation method for lepimectin, and intermediate thereof - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Discovery and Synthesis of Lepimectin A4: A Technical Guide

An In-depth Examination of a Potent Semi-Synthetic Insecticide for Researchers, Scientists, and Drug Development Professionals

Lepimectin A4, a significant component of the commercial insecticide Lepimectin, is a semi-synthetic macrocyclic lactone belonging to the milbemycin family. First developed by Sankyo Company in Japan and registered for use in 2006, Lepimectin exhibits potent insecticidal, acaricidal, and nematocidal properties.[1] This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, including detailed experimental insights, quantitative data, and visualizations of the key processes involved.

Physicochemical Properties of this compound

This compound is a white powder with the molecular formula C41H53NO10 and a molecular weight of 719.87 g/mol .[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C41H53NO10 | [1] |

| Molecular Weight | 719.87 g/mol | [1] |

| Appearance | White powder | |

| Melting Point | 152-154 °C | |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | [1] |

| Purity (typical) | >95% by HPLC | [1] |

| Mass Spectrometry (ESI-MS) | m/z 719.99 [M+H]+ |

Synthesis of this compound

The synthesis of this compound is a multi-step process that originates from the naturally occurring macrolide, milbemycin A4. The overall synthetic strategy involves the introduction of a substituted acetoxy group at the C-13 position of the milbemycin core. A common route proceeds through the key intermediate, 15-hydroxy-5-ketomilbemycin A4.

The general synthetic pathway can be visualized as follows:

Caption: Synthetic workflow for this compound from Milbemycin A4.

Experimental Protocols

While detailed, step-by-step protocols with precise quantities are often proprietary, the following outlines the general procedures for the key transformations based on available patent literature.

1. Epoxidation of Milbemycin A4: This initial step involves the formation of a 14,15-epoxide on the milbemycin A4 backbone. This is a common transformation for this class of molecules.

2. Epoxide Ring Opening: The epoxide is then opened to introduce a hydroxyl group at the 15-position.

3. Oxidation to 15-Hydroxy-5-keto-milbemycin A4: The hydroxyl group at the 5-position is oxidized to a ketone. This oxidation is a crucial step to facilitate the subsequent esterification.

4. Catalytic Rearrangement and Esterification: The 15-hydroxy-5-keto-milbemycin A4 undergoes a catalytic rearrangement and is then esterified at the 13-position with 2-methoxyiminophenylacetic acid. This step introduces the characteristic side chain of this compound.

5. Reduction of the 5-keto group: The final step involves the reduction of the 5-keto group back to a hydroxyl group to yield this compound.[1] A common reducing agent for this transformation is sodium borohydride.[1]

Quantitative Data for Synthesis

The overall yield of the synthesis of 13-(α-methoxyiminophenylacetoxy)milbemycin A4 from 15-hydroxy-5-keto-milbemycin A4 has been reported to be approximately 26%. An improved process has been reported with a higher overall yield of 45%.

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

This compound, like other milbemycins and avermectins, exerts its potent insecticidal effects by modulating glutamate-gated chloride channels (GluCls) in invertebrates. These channels are ligand-gated ion channels that are crucial for neurotransmission in insects and nematodes but are absent in vertebrates, providing a degree of selective toxicity.

The binding of this compound to GluCls leads to an irreversible opening of the channel, causing an influx of chloride ions into the nerve and muscle cells. This hyperpolarizes the cell membrane, leading to the cessation of nerve signals, which results in paralysis and ultimately the death of the pest.

Caption: Signaling pathway of this compound's mechanism of action.

Analytical Methods for this compound

High-performance liquid chromatography (HPLC) is the primary analytical technique for the quantification and purification of this compound. A typical HPLC method for the analysis of Lepimectin residues is summarized below.

| Parameter | Description |

| Instrumentation | High-Performance Liquid Chromatograph with Photodiode Array (PDA) or Fluorescence Detector |

| Column | C18 reverse-phase column |

| Mobile Phase | Acetonitrile and water gradient |

| Detection | UV detection or fluorescence detection after derivatization |

| Purity Analysis | Purity is typically determined to be >95% |

Conclusion

This compound stands as a significant advancement in the field of insecticides, offering potent and selective control of a wide range of agricultural pests. Its semi-synthetic nature, derived from the natural product milbemycin A4, allows for the introduction of specific chemical moieties that enhance its efficacy. The synthesis, while multi-stepped, has been optimized to achieve viable yields for commercial production. The targeted mechanism of action on invertebrate-specific glutamate-gated chloride channels provides a favorable safety profile for non-target organisms. This technical guide has provided a core understanding of the discovery, synthesis, and mode of action of this compound, offering a valuable resource for researchers and professionals in the fields of chemistry, agriculture, and drug development. Further research into the detailed structure-activity relationships and the development of even more potent and selective analogs will continue to be an active area of investigation.

References

Lepimectin A4: A Semi-Synthetic Milbemycin Analogue for Pest Management

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lepimectin A4, a potent semi-synthetic analogue of milbemycin, has emerged as a significant agent in the management of agricultural and horticultural pests. As the major component of the commercial insecticide, acaricide, and nematicide 'Lepimectin', it exhibits a broad spectrum of activity against various economically important pests. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, mechanism of action, available efficacy data, and relevant experimental protocols. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel crop protection agents.

Introduction

The milbemycins are a class of macrocyclic lactones produced by fermentation of Streptomyces species, renowned for their potent anthelmintic, insecticidal, and acaricidal properties.[1] Chemical modification of the natural milbemycin scaffold has led to the development of semi-synthetic analogues with improved efficacy, broader activity spectra, and enhanced safety profiles. Lepimectin is one such successful development, comprising a mixture of Lepimectin A3 and this compound, with the latter being the predominant component (typically ≥80%).[2][3]

This compound is characterized by the substitution of a methoxyiminophenylacetyl group at the C13 position of the milbemycin A4 core structure. This modification is crucial for its biological activity.[2] The compound is particularly effective against Lepidoptera and Homoptera pests and is noted for its stability and rapid action, which is less dependent on temperature compared to some other avermectins.[3]

Mechanism of Action

The primary mode of action of this compound, consistent with other milbemycins and avermectins, is the allosteric modulation of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates.[1][4] These channels are not present in vertebrates, providing a basis for the selective toxicity of these compounds.[4]

Binding of this compound to the GluCl channel potentiates the effect of the neurotransmitter glutamate, leading to an increased influx of chloride ions (Cl⁻) into the cell.[4] This influx causes hyperpolarization of the cell membrane, making it more difficult for the neuron or muscle cell to reach the action potential threshold.[4] The sustained opening of these channels results in a flaccid paralysis and ultimately the death of the target pest.[4]

Signaling Pathway of this compound

Synthesis of this compound

This compound is a semi-synthetic derivative of milbemycin A4. The synthesis generally involves the introduction of a specific side chain at the C13 position of the milbemycin core. While specific, proprietary industrial synthesis protocols are not fully disclosed, the general pathway can be inferred from patent literature.[2][3] A common route starts from 15-hydroxy-5-ketomilbemycin A3/A4, which is coupled with methoxyiminophenylacetic acid, followed by a reduction step.[2]

Generalized Synthetic Workflow

Quantitative Data

Specific, publicly available quantitative efficacy data (e.g., LC₅₀ values) for this compound against a wide range of pests is limited. Commercial and regulatory data is often proprietary. The following tables summarize the available information and provide context with data for related milbemycin compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 171249-05-1 | [2] |

| Molecular Formula | C₄₁H₅₃NO₁₀ | [2] |

| Molecular Weight | 719.87 g/mol | [2] |

| Purity | >95% by HPLC | [2] |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO | [2] |

| Storage | -20°C | [2] |

Table 2: Insecticidal, Acaricidal, and Nematicidal Activity of Lepimectin and Related Compounds

Note: Specific LC₅₀ values for this compound are not widely published. The data for "Lepimectin" refers to the commercial mixture of A3 and A4. Data for other milbemycin analogues are provided for comparative purposes.

| Compound | Target Pest | Bioassay Type | LC₅₀ / Activity | Reference |

| Lepimectin | Lepidoptera (e.g., Spodoptera litura, Plutella xylostella) | Not Specified | High Activity | [3] |

| Lepimectin | Homoptera (e.g., mealybugs) | Not Specified | High Activity | [3] |

| Milbemycin Analogue 4Ib | Oriental Armyworm (Mythimna separata) | Larvicidal | 0.250 mg/L | [5] |

| Milbemycin Analogue 4IIm | Oriental Armyworm (Mythimna separata) | Larvicidal | 0.204 mg/L | [5] |

| Milbemycin Analogue 4IIn | Oriental Armyworm (Mythimna separata) | Larvicidal | 0.350 mg/L | [5] |

| Milbemycin Analogue 4Ib | Black Bean Aphid (Aphis fabae) | Insecticidal | 0.150 mg/L | [5] |

| Milbemycin Analogue 4IIm | Black Bean Aphid (Aphis fabae) | Insecticidal | 0.070 mg/L | [5] |

| Milbemycin Analogue 4IIn | Black Bean Aphid (Aphis fabae) | Insecticidal | 0.120 mg/L | [5] |

Experimental Protocols

General Protocol for the Synthesis of 13-Substituted Milbemycin Analogues

This protocol is a generalized representation based on the synthesis of related compounds and should be considered a starting point for the development of a specific synthesis for this compound.

-

Preparation of the Intermediate:

-

Start with a suitable milbemycin precursor, such as milbemycin A4 or a derivative like 15-hydroxymilbemycin A4.

-

Protect reactive functional groups as necessary using standard protecting group chemistry. For example, silyl (B83357) ethers are commonly used for hydroxyl groups.

-

-

Activation of the C13 Position:

-

If starting from milbemycin A4, the C13 position needs to be functionalized to allow for substitution. This can be achieved through various methods, such as allylic halogenation followed by displacement.

-

-

Coupling Reaction:

-

React the activated milbemycin intermediate with the desired side chain precursor, in this case, (Z)-2-(methoxyimino)-2-phenylacetic acid or an activated derivative thereof.

-

This reaction is typically carried out in an appropriate aprotic solvent (e.g., dichloromethane, acetonitrile) in the presence of a suitable coupling agent (e.g., a carbodiimide) and a base (e.g., 4-dimethylaminopyridine).

-

The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Deprotection and Reduction (if necessary):

-

If protecting groups were used, they must be removed under conditions that do not affect the desired product.

-

If the synthesis involves a ketone intermediate (e.g., at the C5 position), a reduction step using a mild reducing agent like sodium borohydride (B1222165) is performed to yield the final hydroxyl group.[2]

-

-

Purification:

-

The crude product is purified using column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

-

The purity of the final product should be confirmed by HPLC, and its identity verified by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

General Protocol for Insecticidal/Acaricidal Bioassay (Leaf-Dip Method)

This protocol describes a common method for evaluating the efficacy of a compound against foliar pests.

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

-

From the stock solution, prepare a series of dilutions of known concentrations using distilled water containing a small amount of a non-ionic surfactant (e.g., Triton X-100 at 0.01-0.05%) to ensure even wetting of the leaf surface.

-

-

Treatment of Leaf Discs:

-

Excise leaf discs from an appropriate host plant (e.g., cabbage for Plutella xylostella, bean for spider mites) using a cork borer.

-

Dip each leaf disc into a test solution for a standardized time (e.g., 10-30 seconds).

-

Allow the treated leaf discs to air dry completely on a wire rack.

-

A control group should be prepared by dipping leaf discs in the solvent-surfactant-water solution without the test compound.

-

-

Infestation and Incubation:

-

Place each dried leaf disc in a separate petri dish containing a moistened filter paper to maintain humidity.

-

Introduce a known number of test organisms (e.g., 10-20 second-instar larvae or adult mites) onto each leaf disc.

-

Seal the petri dishes and incubate them under controlled conditions of temperature, humidity, and photoperiod (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D).

-

-

Data Collection and Analysis:

-

Assess mortality at specified time points (e.g., 24, 48, and 72 hours) after treatment. An organism is considered dead if it is unable to move when prodded with a fine brush.

-

Correct the observed mortality for control mortality using Abbott's formula if necessary.

-

Calculate the LC₅₀ (lethal concentration to kill 50% of the population) and other relevant toxicity parameters using probit analysis or a similar statistical method.

-

Conclusion

This compound is a highly effective semi-synthetic milbemycin analogue with significant potential for the control of a broad range of agricultural and horticultural pests. Its mode of action via the allosteric modulation of glutamate-gated chloride channels provides a degree of selective toxicity against invertebrates. While detailed public data on its specific efficacy and optimized experimental protocols are limited, the information presented in this guide provides a solid foundation for researchers and professionals working with this important class of compounds. Further research to elucidate the specific activity spectrum and to develop optimized and validated protocols will be invaluable for its continued and effective use in integrated pest management programs.

References

- 1. caymanchem.com [caymanchem.com]

- 2. CN105941445A - Compound insecticidal composition containing Lepimectin and chlorbenzuron and application thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Lepimectin and cyantraniliprole contained compound insecticidal composition and use thereof - Eureka | Patsnap [eureka.patsnap.com]

- 5. mhlw.go.jp [mhlw.go.jp]

The Biological Activity of Lepimectin Analogues: A Technical Examination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepimectin, a potent insecticide and acaricide, belongs to the milbemycin class of macrocyclic lactones. It is a fermentation product of Streptomyces species and functions as an allosteric modulator of glutamate-gated chloride channels (GluCls), a critical target in the nervous systems of invertebrates.[1] Commercially, Lepimectin is available as a mixture of two constitutional isomers: Lepimectin A3 and Lepimectin A4. These analogues differ by a single methylene (B1212753) group at the C-25 position, with A3 possessing a methyl group and A4 an ethyl group.[2] While the commercial mixture typically contains a higher proportion of one isomer, a detailed, publicly available comparative analysis of the individual biological activities of purified Lepimectin A3 and A4 is notably scarce in scientific literature. This guide synthesizes the current understanding of Lepimectin's bioactivity, drawing parallels from related macrocyclic lactones where necessary, and provides detailed experimental frameworks for its evaluation.

Quantitative Bioactivity Data

Quantitative data on the individual Lepimectin A3 and A4 analogues is limited. However, the activity of the Lepimectin mixture has been documented against various pests. The following table summarizes available data.

| Compound | Target Pest | Bioassay Type | Metric | Value | Reference |

| Lepimectin (mixture) | Tetranychus spp. | Not Specified | LC50 | 0.111 - 0.129 mg/L | [1] |

Note: The precise ratio of A3 to A4 in the tested mixture is not consistently reported, with some sources indicating a majority of A3[2] and others a majority of A4[1].

Mechanism of Action and Signaling Pathway

Lepimectin, like other milbemycins and avermectins, exerts its effects by targeting glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][2][3] These channels are ligand-gated ion channels that are crucial for inhibitory neurotransmission.

Signaling Pathway of Lepimectin Action:

The binding of Lepimectin to an allosteric site on the GluCl causes the channel to open, leading to an influx of chloride ions into the cell. This increased chloride ion concentration results in hyperpolarization of the cell membrane, making it more difficult for the neuron or muscle cell to become excited. The sustained hyperpolarization ultimately leads to flaccid paralysis and death of the target pest.

Experimental Protocols

Leaf-Dip Bioassay for Acaricidal Activity

This method is commonly used to determine the contact toxicity of a compound to mites.

Workflow for Leaf-Dip Bioassay:

Methodology:

-

Preparation of Test Solutions: Prepare a series of concentrations of the individual Lepimectin analogues (A3, A4, and any other synthetic derivatives) in an appropriate solvent (e.g., acetone-water with a surfactant). A control group with the solvent and surfactant alone should be included.

-

Leaf Disc Preparation: Excise leaf discs (approximately 2-3 cm in diameter) from a suitable host plant, such as bean or strawberry, that is free of pesticides.

-

Treatment: Individually dip each leaf disc into a test solution for a standardized period (e.g., 5-10 seconds). Allow the discs to air dry completely.

-

Incubation: Place the treated leaf discs, adaxial side up, on a layer of moistened cotton or agar (B569324) in a petri dish to maintain turgor.

-

Mite Infestation: Carefully transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc using a fine brush.

-

Observation: Seal the petri dishes with a ventilated lid and incubate under controlled environmental conditions (e.g., 25°C, >60% relative humidity, and a 16:8 hour light:dark photoperiod). Assess mite mortality at 24, 48, and 72 hours post-infestation. Mites that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Use the mortality data to calculate the lethal concentration (LC50) for each analogue using probit analysis.

Spray Tower Bioassay for Insecticidal Activity

This method simulates field application and assesses both contact and residual toxicity.

Methodology:

-

Preparation of Test Organisms: Rear a synchronized population of the target insect pest (e.g., larvae of a lepidopteran species) on an artificial diet or host plant material.

-

Treatment Application: Place a known number of insects in a petri dish with a food source. Use a Potter spray tower or similar calibrated spraying apparatus to apply a precise volume of the test solution to the insects and the food source.

-

Incubation and Observation: After treatment, transfer the insects to clean containers with an untreated food source. Incubate under controlled conditions and monitor for mortality at regular intervals.

-

Data Analysis: Calculate the lethal dose (LD50) based on the mortality data.

Structure-Activity Relationship (SAR)

Due to the lack of published data on a range of Lepimectin analogues, a detailed structure-activity relationship cannot be definitively established. However, based on the known structures of Lepimectin A3 and A4, the nature of the C-25 substituent (methyl vs. ethyl) is the key determinant of any difference in their biological activity. For other macrocyclic lactones, modifications at various positions on the macrocyclic ring and the sugar moieties have been shown to significantly impact insecticidal and acaricidal potency. Further research involving the synthesis and biological evaluation of a broader range of Lepimectin derivatives is necessary to elucidate clear SAR trends.

Conclusion

Lepimectin is a potent insecticide and acaricide that acts on the glutamate-gated chloride channels of invertebrates. While it is known to be a mixture of the A3 and A4 analogues, a comprehensive understanding of their individual contributions to the overall biological activity is currently lacking in the public domain. The experimental protocols outlined in this guide provide a framework for researchers to conduct such comparative studies and to evaluate novel synthetic analogues. A deeper investigation into the structure-activity relationships of Lepimectin derivatives holds the potential for the development of new and even more effective pest control agents.

References

Physicochemical properties of Lepimectin A4.

An In-depth Technical Guide to the Physicochemical Properties of Lepimectin (B14126232) A4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Lepimectin A4, a potent macrocyclic lactone used in agriculture. The information is curated for researchers, scientists, and professionals involved in drug development and analytical sciences.

Core Physicochemical Characteristics

This compound is a semi-synthetic derivative of the milbemycin class of compounds.[1][2] It is one of the two major components, alongside Lepimectin A3, that constitute the commercial insecticide Lepimectin.[1][2][3] The structural differences between the A3 and A4 isomers are subtle, relating to methyl and ethyl substitutions on the milbemycin backbone.[3]

Identification and Molecular Structure

| Property | Value | Source |

| IUPAC Name | (6R,13R,25R)-5-O-demethyl-28-deoxy-6,28-epoxy-25-ethyl-13-[[(methoxyimino)phenylacetyl]oxy]-milbemycin B | [4][5] |

| CAS Number | 171249-05-1 | [1][4][5][6] |

| Molecular Formula | C41H53NO10 | [1][4][5][6][7][8] |

| Molecular Weight | 719.87 g/mol (also reported as 719.9 g/mol ) | [1][4][5][6][7][8] |

| Exact Mass | 719.3669 | [4] |

| Elemental Analysis | C: 68.41%; H: 7.42%; N: 1.95%; O: 22.22% | [4] |

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Off-white solid | [1] |

| Purity | ≥95% | [4][5][6][8] |

| Solubility | Soluble in ethanol, methanol (B129727), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO).[1][2][4][5][8] | [1][2][4][5][8] |

| Storage Conditions | Short term (days to weeks): 0 - 4°C; Long term (months to years): -20°C.[4][5][8] | [4][5][8] |

| Stability | ≥ 4 years when stored properly at -20°C.[5][8] | [5][8] |

| Shipping Conditions | Shipped at ambient temperature as a non-hazardous chemical.[4][5] | [4][5] |

Mechanism of Action: Glutamate-Gated Chloride Channels

Similar to other milbemycins, this compound's insecticidal, acaricidal, and nematocidal properties stem from its activity as an allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrates.[1][2][9] This action leads to an increased influx of chloride ions into nerve and muscle cells, causing hyperpolarization, which results in paralysis and eventual death of the target pest.[9]

Mechanism of action of this compound on GluCl channels.

Experimental Protocols: Residue Analysis

The determination of this compound residues in agricultural products is crucial for ensuring food safety. High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a common analytical method.[10][11]

Sample Preparation and Extraction

A validated method for determining lepimectin residues in agricultural commodities involves several key steps:[10][11]

-

Extraction : The initial step is to extract lepimectin residues from the sample matrix. This is typically achieved by homogenizing the sample with a solvent like methanol or acetonitrile.[10][11][12]

-

Partitioning : A liquid-liquid partitioning step is then employed to separate the analyte from interfering substances. Dichloromethane or a combination of ethyl acetate (B1210297) and n-hexane are commonly used for this purpose.[10][12]

-

Purification/Clean-up : The extract is further purified to remove any remaining matrix components that could interfere with the analysis. This is often accomplished using Solid Phase Extraction (SPE) with an aminopropyl (NH2) cartridge.[10][11]

HPLC-PDA Analysis

The purified sample is then analyzed using an HPLC-PDA system. The specific conditions can vary, but a general protocol would include:

-

Chromatographic Column : A C18 reverse-phase column is typically used for separation.

-

Mobile Phase : A mixture of organic solvents (e.g., acetonitrile) and water in a gradient or isocratic elution.

-

Detection : The photodiode array detector is set to monitor the absorbance at the wavelength of maximum absorbance for this compound.

-

Quantification : The concentration of lepimectin is determined by comparing the peak area of the analyte in the sample to that of a known standard. The limit of detection (LOD) and limit of quantification (LOQ) for this method have been reported as 0.005 mg/kg and 0.01 mg/kg, respectively.[10][11]

Workflow for the analysis of this compound residues.

References

- 1. toku-e.com [toku-e.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. Lepimectin [sitem.herts.ac.uk]

- 4. medkoo.com [medkoo.com]

- 5. caymanchem.com [caymanchem.com]

- 6. labsolu.ca [labsolu.ca]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Buy Lepimectin | 863549-51-3 [smolecule.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mhlw.go.jp [mhlw.go.jp]

Lepimectin A4: A Technical Guide to Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Lepimectin A4, a potent macrocyclic lactone with significant applications in the agricultural and veterinary sectors. Understanding the solubility of this compound in various organic solvents is critical for formulation development, analytical method design, and various research applications. This document outlines available solubility data, provides detailed experimental protocols for solubility determination, and illustrates the compound's primary mechanism of action.

Executive Summary

Solubility of this compound

This compound is a large, complex macrocyclic lactone, and its solubility is a key parameter for its handling and formulation. Several sources confirm its solubility in polar aprotic and protic solvents.[1][2]

Qualitative Solubility

This compound is described as being soluble in the following solvents:

-

Dimethylformamide (DMF)

-

Dimethyl Sulfoxide (B87167) (DMSO)

Quantitative Solubility Data (Analogue: Milbemycin A4)

Direct quantitative solubility data for this compound is not extensively documented. However, data for the structurally similar compound, Milbemycin A4, is available and can be used as a strong proxy.

| Solvent | Solubility (g/L) at 20°C | Molar Solubility (mol/L) at 20°C (MW = 542.7 g/mol ) |

| Methanol | 458.8 | ~0.845 |

| Ethanol | 234.0 | ~0.431 |

| DMF | Data not available | Data not available |

| DMSO | Data not available | Data not available |

Note: The molecular weight of Milbemycin A4 is used for this calculation. The molecular weight of this compound is 719.9 g/mol .

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents, adapted from established protocols for macrocyclic lactones. This protocol utilizes the shake-flask method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid, ≥95% purity)

-

Ethanol (anhydrous, analytical grade)

-

Methanol (anhydrous, analytical grade)

-

Dimethylformamide (DMF, anhydrous, analytical grade)

-

Dimethyl Sulfoxide (DMSO, anhydrous, analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

Experimental Workflow

The workflow for determining the equilibrium solubility of this compound is depicted below.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure a saturated solution is achieved.

-

Accurately pipette a known volume of the desired solvent (ethanol, methanol, DMF, or DMSO) into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, visually inspect the vials to ensure undissolved solid remains.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Immediately dilute the filtered supernatant with the mobile phase used for HPLC analysis to prevent precipitation.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the diluted samples and calibration standards using a validated HPLC method.

-

Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Mechanism of Action: Allosteric Modulation of Glutamate-Gated Chloride Channels

Lepimectin, like other milbemycins and avermectins, exerts its insecticidal and acaricidal effects by targeting the nervous system of invertebrates. Its primary mode of action is the allosteric modulation of glutamate-gated chloride channels (GluCls).

This process involves this compound binding to an allosteric site on the GluCl, which is distinct from the glutamate (B1630785) binding site. This binding event potentiates the effect of glutamate and can also directly open the channel, leading to a prolonged and essentially irreversible influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane inhibits the transmission of nerve signals, ultimately causing paralysis and death of the target pest.

Conclusion

This technical guide summarizes the known solubility of this compound and provides a framework for its quantitative determination. While specific solubility values for this compound in DMF and DMSO are yet to be published, the data for the analogue Milbemycin A4 in ethanol and methanol offer valuable benchmarks. The provided experimental protocol offers a reliable method for researchers to ascertain precise solubility data in their laboratories. A clear understanding of both the solubility and the mechanism of action is fundamental for the effective and innovative application of this compound in research and development.

References

Lepimectin A4: A Technical Guide for Researchers

Authoritative Overview of a Potent Macrocyclic Lactone Insecticide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepimectin (B14126232) A4, a significant component of the insecticide lepimectin, is a semi-synthetic macrocyclic lactone derived from the milbemycin class of natural products. With the molecular formula C41H53NO10, this compound exhibits potent insecticidal, acaricidal, and nematicidal properties. Its primary mechanism of action involves the allosteric modulation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of the target pests. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, synthesis, and analytical methodologies related to Lepimectin A4, intended to serve as a valuable resource for researchers and professionals in the fields of agrochemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a white to off-white solid with a molecular weight of 719.87 g/mol .[1] It is soluble in various organic solvents, including ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1][2] As a macrocyclic lactone, its structure is characterized by a large ring system, which is crucial for its biological activity. Lepimectin is commercially available as a mixture of Lepimectin A3 and this compound, with this compound being a major analogue.[1]

| Property | Value | Source |

| Molecular Formula | C41H53NO10 | [1] |

| Molecular Weight | 719.87 g/mol | [1] |

| CAS Number | 171249-05-1 | [1] |

| Appearance | White to off-white solid | [3] |

| Purity | >95% by HPLC | [1] |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO | [1][2] |

| Storage | -20°C | [1][4] |

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

The primary target of this compound and other milbemycins is the glutamate-gated chloride channels (GluCls), which are ligand-gated ion channels found in the nerve and muscle cells of invertebrates.[1][5][6][7] These channels are generally absent in vertebrates, providing a degree of selective toxicity.[5][6]

This compound acts as a positive allosteric modulator of GluCls.[8] Instead of directly competing with the endogenous ligand glutamate (B1630785), it binds to a distinct site on the channel protein. This binding potentiates the effect of glutamate and can also directly activate the channel, leading to a prolonged influx of chloride ions into the neuron or muscle cell.[5][6] The increased chloride conductance results in hyperpolarization of the cell membrane, making it more difficult for the cell to reach the threshold for firing an action potential. This ultimately leads to flaccid paralysis and death of the insect or nematode.[5][6]

Synthesis of this compound

This compound is a semi-synthetic compound derived from milbemycin A3/A4, which are natural products of fermentation by Streptomyces species.[1] The synthesis involves a multi-step process. A key precursor is 15-hydroxy-5-ketomilbemycin A3/A4. This intermediate is coupled with methoxyiminophenylacetic acid, followed by a reduction step using sodium borohydride (B1222165) to yield this compound.[1]

A patent describes a method for preparing lepimectin starting from tenvermectin. The process involves acid hydrolysis, protection of the 5-hydroxyl group, an SN2 reaction with 2-methoxy-imino phenylacetic acid, and finally deprotection of the 5-hydroxyl group.[9]

Experimental Protocols

Analysis of Lepimectin Residues by HPLC

This protocol outlines a general method for the determination of lepimectin residues in agricultural commodities, adapted from published methods.[4]

1. Extraction:

-

Homogenize a representative sample (e.g., 10 g of a fruit or vegetable).

-

Add 20 mL of water and let it stand for 30 minutes.

-

Add 100 mL of acetone (B3395972) and homogenize further.

-

Filter the mixture under suction.

-

Re-extract the residue with 50 mL of acetone and filter again.

-

Combine the filtrates and adjust the final volume to 200 mL with acetone.

2. Partitioning and Cleanup:

-

Take a 20 mL aliquot of the acetone extract and concentrate it at a temperature below 40°C to remove the acetone.

-

Add 100 mL of 10% sodium chloride solution to the residue.

-

Extract the aqueous phase twice with 50 mL of an ethyl acetate/n-hexane mixture (1:4, v/v).

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter and concentrate the extract to near dryness.

3. HPLC Analysis:

-

Instrument: High-Performance Liquid Chromatograph with a Photodiode Array (PDA) or fluorometric detector.[1]

-

Column: A C18 or phenylsilanized silica (B1680970) gel column is typically used.[1]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase.[1]

-

Detection: The wavelength for detection is determined based on the absorption maximum of this compound.

-

Quantification: A calibration curve is generated using certified reference standards of this compound.

Insecticidal Bioassay (Leaf-Dip Method)

This protocol describes a common method for assessing the insecticidal activity of this compound against a target pest, such as spider mites or aphids.

1. Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant like Triton X-100).

-

Prepare a series of dilutions from the stock solution to create a range of test concentrations.

2. Bioassay Procedure:

-

Excise leaves from the host plant of the target insect.

-

Dip each leaf into a test solution for a standardized period (e.g., 10-30 seconds).

-

Allow the leaves to air dry completely.

-

Place the treated leaves in a petri dish or other suitable container with a moistened filter paper to maintain humidity.

-

Introduce a known number of target insects (e.g., 20-30 adult spider mites) onto each treated leaf.

-

Include a control group treated only with the solvent and surfactant.

3. Data Collection and Analysis:

-

Maintain the bioassay units under controlled environmental conditions (temperature, humidity, and photoperiod).

-

Assess insect mortality at specific time intervals (e.g., 24, 48, and 72 hours) after treatment.

-

Correct for any control mortality using Abbott's formula.

-

Calculate the LC50 (lethal concentration to kill 50% of the population) and other relevant toxicity parameters using probit analysis.[10][11]

Quantitative Data

| Parameter | Value | Crop | Source |

| Half-life | 1.7 - 1.9 days | Shallots | [4] |

| Maximum Residue Limit (MRL) | 0.05 mg/kg | Shallots | [4] |

| Limit of Detection (LOD) in analytical method | 0.005 mg/kg | Various | [4] |

| Limit of Quantification (LOQ) in analytical method | 0.01 mg/kg | Various | [4] |

Conclusion

This compound is a potent and important insecticide with a well-defined mechanism of action targeting the invertebrate nervous system. Its semi-synthetic origin allows for the production of a highly effective pest control agent. This technical guide has summarized the key information available on this compound, including its chemical properties, mode of action, synthesis, and analytical methods. Further research to determine specific quantitative biological data, such as receptor binding affinities and detailed pharmacokinetic profiles, would be highly valuable for the scientific community and for the development of new and improved crop protection agents.

References

- 1. mhlw.go.jp [mhlw.go.jp]

- 2. Registration Dossier - ECHA [echa.europa.eu]

- 3. toku-e.com [toku-e.com]

- 4. researchgate.net [researchgate.net]

- 5. direct.hpc-j.co.jp [direct.hpc-j.co.jp]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lepimectin [sitem.herts.ac.uk]

- 9. WO2020108146A1 - Preparation method for lepimectin, and intermediate thereof - Google Patents [patents.google.com]

- 10. ijcmas.com [ijcmas.com]

- 11. entomoljournal.com [entomoljournal.com]

Lepimectin A4: A Technical Guide to a Potent Macrocyclic Lactone Insecticide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepimectin (B14126232) A4 is a potent, semi-synthetic macrocyclic lactone belonging to the milbemycin class of insecticides. It is a major component of the commercial insecticide "lepimectin," which is noted for its broad-spectrum efficacy against a variety of agricultural pests. This technical guide provides an in-depth overview of lepimectin A4, focusing on its mechanism of action, insecticidal activity, and available toxicological and environmental fate data. Detailed experimental protocols for the assessment of its biological activity are also provided, alongside visualizations of its signaling pathway and relevant experimental workflows to facilitate a comprehensive understanding for research and development professionals.

Introduction

Lepimectin is a semi-synthetic insecticide derived from the fermentation products of Streptomyces species. The commercial product is typically a mixture of Lepimectin A3 and this compound, with this compound being a significant component.[1] It exhibits potent insecticidal, acaricidal, and nematicidal properties, making it a valuable tool in crop protection.[1][2] Lepimectin is marketed in Japan and Korea for use on fruits, vegetables, and ornamental plants.[1]

Chemical and Physical Properties

This compound is a complex macrocyclic lactone with the following properties:

| Property | Value |

| Chemical Formula | C₄₁H₅₃NO₁₀ |

| Molecular Weight | 719.87 g/mol |

| CAS Number | 171249-05-1 |

| Appearance | Solid |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. |

| Storage | -20°C for long-term storage. |

Mode of Action

Similar to other milbemycins and avermectins, this compound acts as a potent allosteric modulator of glutamate-gated chloride ion channels (GluCls) in invertebrate nerve and muscle cells.[1][2] These channels are generally absent in vertebrates, providing a degree of selective toxicity.

The binding of this compound to GluCls potentiates the effect of glutamate, leading to an increased influx of chloride ions into the cell. This hyperpolarizes the cell membrane, making it less excitable and disrupting nerve signal transmission. The ultimate result is paralysis and death of the target pest.[2]

Caption: Signaling pathway of this compound's insecticidal action.

Insecticidal Efficacy

Lepimectin exhibits a broad spectrum of activity against various agricultural pests, including mites, moths, and leaf-miners.[3] While specific LC50 values for this compound are not widely published, data for closely related compounds and the commercial lepimectin mixture provide an indication of its potency.

Table 1: Insecticidal Activity of Related Avermectins against Key Agricultural Pests

| Pest Species | Insecticide | LC50 Value | Exposure Time | Reference |

| Plutella xylostella (Diamondback Moth) | Abamectin | 2.0 mg/L | - | [2] |

| Spodoptera litura (Tobacco Cutworm) | Emamectin Benzoate | 0.000954% | - | [4] |

| Spodoptera litura (Tobacco Cutworm) | Chlorantraniliprole | 0.0055% | 72 hours | [5] |

| Tetranychus urticae (Two-spotted Spider Mite) | Abamectin | 0.01 mg a.i./L | - | [6] |

Experimental Protocols

General Insect Bioassay Protocol (Leaf-Dip Method)

This protocol is a generalized procedure for determining the efficacy of this compound against lepidopteran pests like Plutella xylostella or Spodoptera litura.

Caption: Workflow for a standard leaf-dip insect bioassay.

Methodology:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent such as acetone. From this stock, create a series of five to seven serial dilutions. A control solution containing only the solvent should also be prepared.

-

Leaf Disc Preparation: Using a cork borer, cut discs from fresh, untreated cabbage leaves.

-

Treatment: Individually dip each leaf disc into a test solution for 10-20 seconds with gentle agitation. The control discs should be dipped in the solvent-only solution.

-

Drying: Place the treated leaf discs on a clean, non-absorbent surface and allow them to air dry completely.

-

Bioassay Setup: Place one treated leaf disc in each petri dish lined with a moist filter paper to maintain humidity.

-

Insect Introduction: Carefully transfer a known number (e.g., 10-20) of third-instar larvae of the target pest onto each leaf disc.

-

Incubation: Seal the petri dishes and incubate them in a controlled environment (e.g., 25±1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

-

Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 values and their 95% confidence intervals using probit analysis.

Toxicology

Mammalian Toxicity

Detailed mammalian toxicity data for this compound is limited in the public domain. However, for the broader class of milbemycins and avermectins, the primary target (GluCls) is absent in mammals, suggesting a lower potential for toxicity. Safety data for lepimectin indicates a low acute toxicity profile.

Table 2: General Mammalian Toxicity Profile of Lepimectin

| Endpoint | Result |

| Acute Oral Toxicity | Low |

| Acute Dermal Toxicity | Low |

| Skin Irritation | Non-irritant |

| Eye Irritation | Non-irritant |

| Skin Sensitization | Not a sensitizer |

Ecotoxicology

The environmental fate and ecotoxicity of this compound are not extensively documented in publicly available literature. As with other macrocyclic lactones, there is a potential for toxicity to non-target aquatic invertebrates.

Table 3: Ecotoxicological Profile of Lepimectin (General)

| Organism | Endpoint | Toxicity |

| Fish | LC50 (96h) | Data not readily available |

| Aquatic Invertebrates (e.g., Daphnia) | EC50 (48h) | Expected to be toxic |

| Algae | EC50 (72h) | Data not readily available |

| Birds | Acute Oral LD50 | Data not readily available |

| Bees | Contact LD50 | Expected to be toxic |

Environmental Fate

Information on the environmental fate of this compound is sparse. General characteristics of similar macrocyclic lactones suggest that they are susceptible to photodegradation and are relatively immobile in soil.

Table 4: Environmental Fate Parameters of Lepimectin (General)

| Parameter | Value |

| Soil Half-life | Data not readily available |

| Photodegradation | Susceptible |

| Bioaccumulation | Low potential |

| Mobility in Soil | Low |

Conclusion

This compound is a highly effective macrocyclic lactone insecticide with a favorable mode of action for selective toxicity against invertebrates. Its broad-spectrum activity makes it a valuable component of integrated pest management programs. Further research to generate more specific quantitative data on its efficacy against a wider range of pests, as well as more detailed toxicological and environmental fate studies, would be beneficial for its continued development and responsible use in agriculture.

References

Lepimectin A4: A Technical Guide to its Insecticidal, Acaricidal, and Nematocidal Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepimectin (B14126232) A4 is a potent synthetic macrocyclic lactone derived from the milbemycin family, showcasing a broad spectrum of activity against various agricultural and veterinary pests. This technical guide provides an in-depth analysis of the insecticidal, acaricidal, and nematocidal properties of Lepimectin A4. It consolidates available quantitative efficacy data, details common experimental protocols for activity assessment, and illustrates the compound's primary mechanism of action through its interaction with glutamate-gated chloride channels (GluCls). Due to the limited availability of public data specifically for this compound, this guide incorporates data from studies on the commercial mixture "Lepimectin" (containing both Lepimectin A3 and A4) and the closely related milbemycin compounds, with clear notation of the tested substance.

Introduction

Pest resistance to conventional pesticides necessitates the discovery and development of novel active ingredients with unique modes of action. This compound, a semi-synthetic derivative of the naturally occurring milbemycins, represents a significant advancement in the control of arthropod and nematode pests.[1][2] Commercial lepimectin is typically a mixture of Lepimectin A3 and this compound.[3][4] This document serves as a comprehensive resource for researchers and professionals engaged in the development of new pest control agents, providing detailed information on the biological activities and underlying mechanisms of this compound.

Mechanism of Action

This compound's primary mode of action is as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][3]

-

Binding and Channel Activation: this compound binds to a site on the GluCl receptor distinct from the glutamate (B1630785) binding site. This binding potentiates the effect of glutamate, leading to an increased and prolonged opening of the chloride ion channel.

-

Hyperpolarization and Paralysis: The influx of chloride ions (Cl-) into the cell causes hyperpolarization of the cell membrane, making it less excitable.

-

Pest Inactivation: This disruption of nerve and muscle function leads to flaccid paralysis and ultimately, the death of the target pest.

The high selectivity of this compound for invertebrate GluCls over vertebrate ligand-gated chloride channels contributes to its favorable safety profile for non-target organisms.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound on invertebrate glutamate-gated chloride channels.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of Lepimectin and related compounds against various pests. It is important to note that much of the publicly available data pertains to "milbemectin," a mixture of milbemycin A3 and A4, from which lepimectin is derived. Data specifically for this compound is limited.

Table 1: Insecticidal Activity

| Target Insect | Compound Tested | Bioassay Method | LC50 / EC50 | Exposure Time | Reference |

| Diamondback Moth (Plutella xylostella) | Lepimectin (mixture) | Leaf Dip | Data on resistance indicates efficacy, but specific LC50 not provided. | 48 hours | [5] |

| Green Peach Aphid (Myzus persicae) | Lepimectin (mixture) | Not specified | General efficacy noted, specific LC50 not provided. | Not specified | [4] |

| Western Flower Thrips (Frankliniella occidentalis) | Lepimectin (mixture) | Not specified | General efficacy noted, specific LC50 not provided. | Not specified | [4] |

Table 2: Acaricidal Activity

| Target Mite | Compound Tested | Bioassay Method | LC50 / EC50 | Exposure Time | Reference |

| Two-spotted Spider Mite (Tetranychus urticae) | Milbemectin (A3/A4 mixture) | Not specified | 5.3 µg/ml (adults) | Not specified | [6] |

| Two-spotted Spider Mite (Tetranychus urticae) | Milbemectin (A3/A4 mixture) | Not specified | 41.1 µg/ml (eggs) | Not specified | [6] |

Table 3: Nematocidal Activity

| Target Nematode | Compound Tested | Bioassay Method | LC50 / EC50 | Exposure Time | Reference |

| Root-knot Nematode (Meloidogyne incognita) | Milbemectin (A3/A4 mixture) | In vitro | 9.5 µg/ml | Not specified | [6] |

| Pinewood Nematode (Bursaphelenchus xylophilus) | Milbemectin (A3/A4 mixture) | In vitro | LC20: 0.0781 mg/liter | Not specified | [6] |

Experimental Protocols

The following are generalized protocols for assessing the insecticidal, acaricidal, and nematocidal activity of a compound like this compound. Specific parameters may need to be adjusted based on the target organism and research objectives.

Insecticidal Bioassay (e.g., Leaf Dip Method for Plutella xylostella)

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or ethanol). Make serial dilutions to obtain a range of test concentrations. A control solution (solvent only) should also be prepared.

-

Host Plant Material: Use cabbage or broccoli leaf discs of a standardized size.

-

Application: Dip each leaf disc into a test solution for a set duration (e.g., 10-30 seconds) and allow them to air dry.

-

Insect Infestation: Place the treated leaf discs in a petri dish or similar container with a moistened filter paper. Introduce a known number of larvae (e.g., 10-20 third-instar larvae) onto each leaf disc.

-

Incubation: Maintain the containers under controlled conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).

-

Mortality Assessment: Record larval mortality at specified time points (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.

-

Data Analysis: Calculate the corrected mortality using Abbott's formula and determine the LC50 value using probit analysis.

Experimental Workflow: Insecticidal Bioassay

Caption: A generalized workflow for an insecticidal leaf dip bioassay.

Acaricidal Bioassay (e.g., Slide Dip Method for Tetranychus urticae)

-

Preparation of Test Mites: Attach adult female mites to double-sided tape on a microscope slide.

-

Application: Dip the slides with the attached mites into the test solutions for a short duration (e.g., 5 seconds).

-

Incubation: Place the slides in a controlled environment (e.g., 25°C, 60-70% RH).

-

Mortality Assessment: Observe the mites under a microscope at various time points (e.g., 24, 48 hours) and record mortality.

-

Data Analysis: Calculate LC50 values as described for the insecticidal bioassay.

Nematocidal Bioassay (e.g., In Vitro Assay for Meloidogyne incognita)

-

Nematode Suspension: Prepare a suspension of second-stage juveniles (J2) in water.

-

Exposure: Add a known number of J2s to wells of a microtiter plate containing the different concentrations of this compound.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25°C).

-

Immobility/Mortality Assessment: After a set exposure time (e.g., 24, 48, 72 hours), count the number of immobile or dead nematodes under a microscope. Nematodes are often considered dead if they are straight and do not respond to probing.

-

Data Analysis: Calculate the percentage of mortality or immobility and determine the EC50 value.

Conclusion

This compound is a promising pesticide with potent activity against a range of economically important insects, mites, and nematodes. Its mechanism of action, targeting the glutamate-gated chloride channels unique to invertebrates, provides a basis for its selective toxicity. While specific quantitative efficacy data for the pure A4 isomer is not widely available in public literature, data from the commercial Lepimectin mixture and related milbemycins strongly support its broad-spectrum activity. Further research to determine the precise LC50 and EC50 values of this compound against a wider array of pests will be crucial for its optimal development and application in integrated pest management programs. The experimental protocols outlined in this guide provide a foundation for conducting such efficacy studies.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. direct.hpc-j.co.jp [direct.hpc-j.co.jp]

- 3. bioaustralis.com [bioaustralis.com]

- 4. Lepimectin [sitem.herts.ac.uk]

- 5. View of New acaricide toxicity on tetranychus urticae koch, selectivity and side effect evaluations on the predatory mite phytoseiulus persimilis athias-henriot (Acari: Phytoseiidae) | Current Research in Agricultural Sciences [archive.conscientiabeam.com]

- 6. caymanchem.com [caymanchem.com]

Methodological & Application

Application Notes and Protocols for the Quantification of Lepimectin A4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Lepimectin A4 in various matrices, primarily focusing on agricultural products. The protocols are based on established High-Performance Liquid Chromatography (HPLC) methods with Fluorescence and Photodiode Array detection. Additionally, a general protocol for confirmation by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is included.

Overview of Analytical Methods

The quantification of this compound, a macrocyclic lactone insecticide, is crucial for residue monitoring in agricultural commodities and for quality control in pharmaceutical formulations. The primary analytical techniques employed are HPLC-based methods due to their robustness and sensitivity.

-

HPLC with Fluorescence Detection (HPLC-FL): This is a highly sensitive method that requires a pre-column derivatization step to convert the non-fluorescent this compound into a fluorescent derivative.

-

HPLC with Photodiode Array Detection (HPLC-PAD): A simpler and more rapid method that does not require derivatization, offering good linearity and recovery.[1][2]

-

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): While noted in some studies to have had insufficient sensitivity for primary quantification during initial method development, it serves as a powerful confirmatory technique.[3]

No established immunoassays for the specific quantification of this compound were identified in the reviewed literature.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the described analytical methods.

Table 1: HPLC-FL Method Performance

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) | 0.01 mg/kg | [3] |

| Sample Concentration for LOQ | 0.002 mg/L in the final test solution | [3] |

Table 2: HPLC-PAD Method Performance

| Parameter | Value | Reference |

| Linearity (Correlation Coefficient, r²) | ≥ 0.9991 | [1][2] |

| Limit of Detection (LOD) | 0.005 mg/kg | [1][2] |

| Limit of Quantification (LOQ) | 0.01 mg/kg | [1][2] |

| Average Recovery | 76.0 - 114.8% | [1][2] |

| Relative Standard Deviation (RSD) | ≤ 10% | [1][2] |

Experimental Protocols

Sample Preparation for Agricultural Products (Grains, Legumes, Nuts, Seeds, and Tea Leaves)

This protocol outlines the extraction and clean-up of this compound from complex agricultural matrices.

Diagram of Sample Preparation Workflow

Caption: Workflow for sample extraction and clean-up.

Protocol:

-

Extraction:

-

Weigh 10.0 g of the sample (e.g., grains, legumes) and add 20 mL of water. Let it stand for 30 minutes.[3]

-

Add 100 mL of acetone and homogenize.[3]

-

Filter the mixture with suction.

-

Add 50 mL of acetone to the residue on the filter paper, homogenize again, and filter.[3]

-

Combine the filtrates and add acetone to a final volume of 200 mL.[3]

-

-

Liquid-Liquid Partitioning:

-

Take a 20 mL aliquot of the extract and concentrate it at below 40°C to remove the acetone.[3]

-

Add 100 mL of a 10% sodium chloride solution to the residue.

-

Extract the aqueous solution twice with 50 mL of ethyl acetate/n-hexane (1:4, v/v).[3]

-

Combine the organic extracts and dehydrate with anhydrous sodium sulfate.[3]

-

Filter and concentrate the filtrate at below 40°C to dryness.

-

Dissolve the residue in 5 mL of acetone/n-hexane (1:19, v/v).[3]

-

-

SPE Clean-up:

HPLC-FL Quantification Protocol

This method requires a derivatization step to make this compound fluorescent.

Diagram of HPLC-FL Workflow

Caption: Workflow for HPLC-FL analysis.

Protocol:

-

Fluorescence Derivatization:

-

Dissolve the dried residue from the clean-up step in 1 mL of toluene.[3]

-

Add 0.05 mL of triethylamine and 0.1 mL of trifluoroacetic anhydride.[3]

-

Seal the vial tightly and shake gently for 30 minutes at 40°C.[3]

-

After incubation, add triethylamine to stop the reaction.[3]

-

Remove the solvent under a stream of nitrogen.

-

The fluorescent derivative is unstable; proceed with the analysis on the same day.[3]

-

Dissolve the residue in methanol for HPLC injection.

-

-

HPLC-FL Conditions:

-

Detector: Fluorescence Detector (FL)

-

Excitation Wavelength: 368 nm[3]

-

Emission Wavelength: 460 nm[3]

-

Column: Octadecylsilanized silica gel (e.g., 4.6 mm i.d. x 150 mm, 5 µm)[3]

-

Column Temperature: 40°C[3]

-

Mobile Phase: Acetonitrile (B52724)/water (9:1, v/v)[3]

-

Injection Volume: 20 µL[3]

-

Expected Retention Time for this compound: Approximately 15 minutes[3]

-

-

Calibration and Quantification:

-

Prepare a standard solution of Lepimectin (e.g., 2 mg/L in acetonitrile).[3]

-

Take a 1 mL aliquot, remove the solvent, and dissolve in 1 mL of toluene.[3]

-

Perform the same derivatization procedure as for the samples.

-

Prepare a series of dilutions in methanol to create a calibration curve.

-

Quantify this compound in the samples by comparing peak areas or heights to the calibration curve.[3]

-

HPLC-PAD Quantification Protocol

A more direct method without the need for derivatization.

Diagram of HPLC-PAD Workflow

Caption: Workflow for HPLC-PAD analysis.

Protocol:

-

Final Sample Preparation:

-

Take the dried residue from the clean-up step.

-

Dissolve the residue in a suitable solvent, such as methanol.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

HPLC-PAD Conditions:

-

Detector: Photodiode Array (PDA)

-

Column: C18 column

-

Mobile Phase: Methanol is often used in the extraction and final dissolution steps.[1] Acetonitrile is also commonly used.[1] The specific gradient or isocratic conditions should be optimized for the specific matrix.

-

Detection Wavelength: A suitable wavelength for Lepimectin should be determined by analyzing a standard.

-

-

Calibration and Quantification:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a series of dilutions to construct a calibration curve.

-

Inject the standards and samples into the HPLC system.

-

Quantify this compound based on the peak area at the chosen wavelength against the calibration curve.

-

UPLC-MS/MS Confirmation Protocol (General)

This protocol provides a general framework for the confirmation of this compound residues.

Diagram of UPLC-MS/MS Confirmation Workflow

Caption: Workflow for UPLC-MS/MS confirmation.

Protocol:

-

Sample Preparation:

-

The final extract from the primary analysis (HPLC-FL or HPLC-PAD) can be used.

-

The extract may need to be evaporated and reconstituted in a solvent compatible with the UPLC-MS/MS mobile phase (e.g., methanol or acetonitrile with a small percentage of formic acid or ammonium (B1175870) formate).

-

-

UPLC-MS/MS Conditions:

-

Chromatography: UPLC with a C18 column is typically used for pesticide residue analysis.

-

Ionization: Electrospray ionization (ESI) in positive mode is common for macrocyclic lactones.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer.

-

-

Confirmation:

References

Application Notes & Protocols: Lepimectin A4 Residue Analysis in Agricultural Products

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of Lepimectin A4 residues in various agricultural products. The methodologies outlined are based on established analytical techniques to ensure accurate and reliable quantification for regulatory compliance and food safety assessment.

Introduction

Lepimectin is a macrocyclic lactone insecticide and acaricide used to control a range of pests on various agricultural commodities. This compound is one of the active components of the technical-grade Lepimectin. Due to its potential for residues in treated crops, robust analytical methods are essential for monitoring and ensuring that residue levels do not exceed the established Maximum Residue Limits (MRLs). This document details the extraction, cleanup, and determination of this compound residues in different plant matrices.

Analytical Methodologies

The primary methods for the determination of this compound residues involve High-Performance Liquid Chromatography (HPLC) coupled with either a Photodiode Array Detector (PDA) or a Fluorescence Detector (FL). For confirmatory analysis, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is often employed.

A common approach involves extraction of the residues from the sample matrix using an organic solvent, followed by a cleanup step to remove interfering co-extractives before instrumental analysis.

Quantitative Data Summary

The following tables summarize the performance of the analytical methods for this compound in various agricultural commodities.

Table 1: Method Validation Data for Lepimectin in Various Agricultural Products

| Agricultural Commodity | Spiking Levels (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Cucumber | 0.02, 0.2 | 76.0 - 114.8 | < 10 |

| Pepper | 0.02, 0.5 | 76.0 - 114.8 | < 10 |

| Mandarin | 0.02, 0.5 | 76.0 - 114.8 | < 10 |

| Hulled Rice | 0.02, 0.5 | 76.0 - 114.8 | < 10 |

| Potato | 0.02, 0.5 | 76.0 - 114.8 | < 10 |

| Soybean | 0.02, 0.5 | 76.0 - 114.8 | < 10 |

Data obtained using HPLC-PDA. The Limit of Detection (LOD) was 0.005 mg/kg and the Limit of Quantification (LOQ) was 0.01 mg/kg.[1]

Table 2: Method Validation Data for Lepimectin in Shallots

| Spiking Levels (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| 0.2 | 84.49 - 87.64 | ≤ 7.04 |

| 1.0 | 84.49 - 87.64 | ≤ 7.04 |

Data obtained using HPLC-PDA with UPLC-MS/MS for confirmation.[2]

Experimental Protocols

The following are detailed protocols for the analysis of this compound residues in different types of agricultural products.

Protocol 1: Analysis in Grains, Legumes, Nuts, and Seeds

This protocol is suitable for the analysis of this compound in dry matrices.

4.1.1. Extraction

-

Weigh 10.0 g of the homogenized sample into a blender jar.

-

Add 20 mL of water and let it stand for 30 minutes.

-

Add 100 mL of acetone (B3395972) and homogenize at high speed.

-

Filter the homogenate with suction through a filter paper.

-